molecular formula C15H17ClN4O3 B11394287 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(tetrahydrofuran-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(tetrahydrofuran-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11394287
M. Wt: 336.77 g/mol
InChI Key: ZXUPPFIFDQSIIM-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(OXOLAN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(OXOLAN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group.

    Addition of the Hydroxymethyl Group: This can be done through a hydroxymethylation reaction.

    Attachment of the Oxolan-2-ylmethyl Group: This involves the reaction of the triazole derivative with oxolan-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(OXOLAN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-chlorophenyl)-5-(carboxymethyl)-N-[(oxolan-2-yl)methyl]-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(OXOLAN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its triazole moiety which is known to interact with various biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(OXOLAN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. This compound may also interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group often exhibit antimicrobial properties.

    Hydroxymethyl Derivatives: These compounds are known for their reactivity and use in organic synthesis.

Uniqueness

2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(OXOLAN-2-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, chlorophenyl group, and hydroxymethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H17ClN4O3

Molecular Weight

336.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(oxolan-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H17ClN4O3/c16-10-3-5-11(6-4-10)20-18-13(9-21)14(19-20)15(22)17-8-12-2-1-7-23-12/h3-6,12,21H,1-2,7-9H2,(H,17,22)

InChI Key

ZXUPPFIFDQSIIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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